molecular formula C8H9NO5 B12893817 1-Methylethyl 5-nitro-2-furancarboxylate CAS No. 20001-37-0

1-Methylethyl 5-nitro-2-furancarboxylate

Cat. No.: B12893817
CAS No.: 20001-37-0
M. Wt: 199.16 g/mol
InChI Key: PZIXGNSUBWMPDK-UHFFFAOYSA-N
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Description

Isopropyl 5-nitrofuran-2-carboxylate: is a chemical compound belonging to the nitrofuran class. Nitrofurans are known for their broad spectrum of biological activities, including antimicrobial properties. This compound is characterized by the presence of a nitro group attached to a furan ring, which is further esterified with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method starts with the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde. This intermediate is then esterified using isopropyl alcohol in the presence of an acid catalyst to yield isopropyl 5-nitrofuran-2-carboxylate .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of isopropyl 5-nitrofuran-2-carboxylate involves the reduction of the nitro group to reactive intermediates. These intermediates can interact with bacterial enzymes, inhibiting essential processes such as DNA, RNA, and protein synthesis. This multi-targeted approach reduces the likelihood of resistance development .

Comparison with Similar Compounds

  • Methyl 5-nitrofuran-2-carboxylate
  • Ethyl 5-nitrofuran-2-carboxylate
  • 2-Acetyl-5-nitrofuran

Comparison: Isopropyl 5-nitrofuran-2-carboxylate is unique due to its isopropyl ester group, which can influence its solubility and reactivity compared to its methyl and ethyl counterparts. The presence of the isopropyl group may also affect the compound’s biological activity and pharmacokinetics .

Properties

CAS No.

20001-37-0

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

propan-2-yl 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C8H9NO5/c1-5(2)13-8(10)6-3-4-7(14-6)9(11)12/h3-5H,1-2H3

InChI Key

PZIXGNSUBWMPDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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